molecular formula C25H50O3 B14689411 Methyl 3-hydroxytetracosanoate CAS No. 35007-10-4

Methyl 3-hydroxytetracosanoate

Cat. No.: B14689411
CAS No.: 35007-10-4
M. Wt: 398.7 g/mol
InChI Key: HMNVYRZTETXVBY-UHFFFAOYSA-N
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Description

Methyl 3-hydroxytetracosanoate is a long-chain fatty acid methyl ester (FAME) with a hydroxyl group at the third carbon of its 24-carbon aliphatic chain. Its molecular formula is C₂₅H₅₀O₃, and its structure is characterized by the esterification of 3-hydroxytetracosanoic acid with methanol. This compound is of interest in lipid biochemistry, surfactant research, and organic synthesis due to its amphiphilic nature, combining hydrophobic (long alkyl chain) and hydrophilic (hydroxyl group) properties.

Properties

IUPAC Name

methyl 3-hydroxytetracosanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24(26)23-25(27)28-2/h24,26H,3-23H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMNVYRZTETXVBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(CC(=O)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80783622
Record name Methyl 3-hydroxytetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80783622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35007-10-4
Record name Methyl 3-hydroxytetracosanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80783622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-hydroxytetracosanoate typically involves the esterification of 3-hydroxytetracosanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous addition of 3-hydroxytetracosanoic acid and methanol into the reactor, with sulfuric acid as the catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously collected and purified.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted esters or ethers.

Scientific Research Applications

Methyl 3-hydroxytetracosanoate has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biological systems, particularly in lipid metabolism.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of surfactants and lubricants.

Mechanism of Action

The mechanism by which Methyl 3-hydroxytetracosanoate exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing the synthesis and breakdown of fatty acids. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key enzymes and receptors involved in metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The hydroxyl group at the third carbon distinguishes Methyl 3-hydroxytetracosanoate from non-hydroxylated and shorter-chain analogs. Below is a comparative analysis:

Table 1: Key Properties of this compound and Analogous Compounds
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Physical State (Observed)
This compound Not available* C₂₅H₅₀O₃ 398.68 24-carbon chain, C3 hydroxyl Likely solid
Methyl tetracosanoate 2442-49-1 C₂₅H₅₀O₂ 382.68 24-carbon chain, no hydroxyl Solid
Methyl 2-hydroxytetracosanoate Not available C₂₅H₅₀O₃ 398.68 24-carbon chain, C2 hydroxyl Likely solid
Methyl 3-hydroxytetradecanoate 104871-97-8 C₁₅H₃₀O₃ 258.39 14-carbon chain, C3 hydroxyl Liquid or low-melting solid
Methyl tricosanoate Not available C₂₄H₄₈O₂ 368.64 23-carbon chain, no hydroxyl Solid

Notes:

  • The hydroxyl group increases polarity, likely raising the melting point compared to non-hydroxylated analogs (e.g., Methyl tetracosanoate).

Functional and Application Differences

Hydroxylated vs. Non-Hydroxylated Esters
  • Methyl tetracosanoate (non-hydroxylated): Primarily used as a reference standard in lipid analysis or as a lubricant due to its hydrophobic nature. Its safety data indicate low acute toxicity, requiring standard laboratory handling precautions .
  • This compound: The hydroxyl group enhances hydrogen bonding, making it suitable for applications requiring amphiphilicity, such as surfactant formulations or membrane lipid studies.
Positional Isomers: C2 vs. C3 Hydroxylation
  • Methyl 2-hydroxytetracosanoate (C2 hydroxyl): The hydroxyl position closer to the ester group may influence micelle formation efficiency in surfactants. Such positional isomers are critical in studies of lipid bilayer dynamics .
Chain-Length Effects
  • Methyl 3-hydroxytetradecanoate (14-carbon): Shorter chains reduce hydrophobicity, increasing solubility in aqueous-organic mixtures. This compound is used in biochemical assays to study bacterial lipid metabolism .

Research Findings and Industrial Relevance

  • Biological Systems: Hydroxylated long-chain esters are observed in plant cuticular waxes and bacterial membranes, where they regulate permeability and stress responses. This compound may mimic these roles in synthetic systems .
  • Synthetic Utility : The hydroxyl group serves as a reactive site for further functionalization, such as glycosylation or polymerization, as demonstrated in taxane-related synthesis (e.g., Taxinine B derivatives) .

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